![molecular formula C17H20O3 B12623838 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene CAS No. 919355-95-6](/img/structure/B12623838.png)
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene is an organic compound with the molecular formula C16H20O3. It is a derivative of benzene, featuring three methoxy groups and a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene typically involves the methylation of 1,2,3-trihydroxy-5-[(4-methylphenyl)methyl]benzene. This process can be achieved using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzaldehyde or 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzoic acid.
Reduction: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]cyclohexane.
Substitution: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]nitrobenzene or 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]halobenzene.
Scientific Research Applications
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the 4-methylphenylmethyl group, making it less complex.
1,2,3-Trimethoxy-5-methylbenzene: Similar structure but with a methyl group instead of the 4-methylphenylmethyl group.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains a propenyl group instead of the 4-methylphenylmethyl group.
Uniqueness
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
919355-95-6 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O3/c1-12-5-7-13(8-6-12)9-14-10-15(18-2)17(20-4)16(11-14)19-3/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
VZQFHNJGHUPGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)
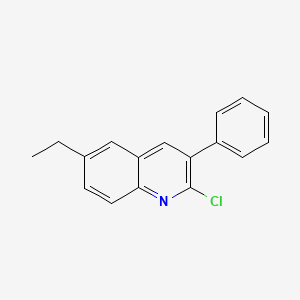
![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
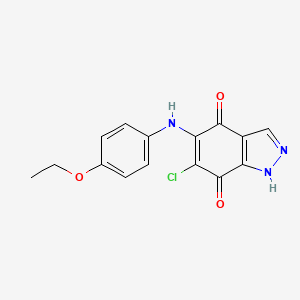
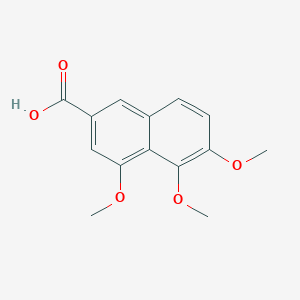
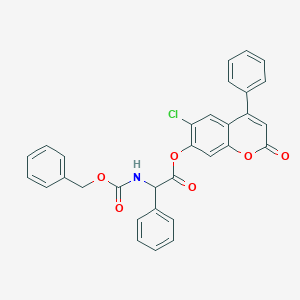
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
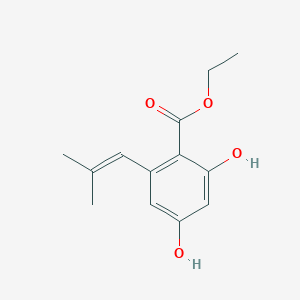
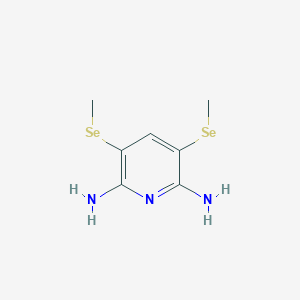
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
